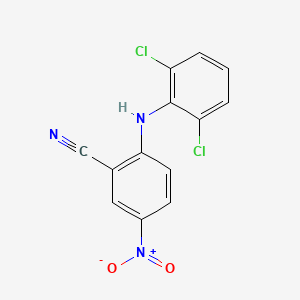
2-(2,6-dichloroanilino)-5-nitrobenzonitrile
Overview
Description
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is an organic compound that features a nitro group and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile typically involves the reaction of 2,6-dichloroaniline with 5-nitro-2-chlorobenzonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production of high-purity this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Reduction: Formation of 2-(2,6-dichloroanilino)-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity.
Comparison with Similar Compounds
2,6-Dichloroaniline: Shares the dichloroaniline moiety but lacks the nitro and benzonitrile groups.
5-Nitro-2-chlorobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichloroaniline moiety.
Uniqueness: 2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H7Cl2N3O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-(2,6-dichloroanilino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-10-2-1-3-11(15)13(10)17-12-5-4-9(18(19)20)6-8(12)7-16/h1-6,17H |
InChI Key |
WMJPOISCPCVASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

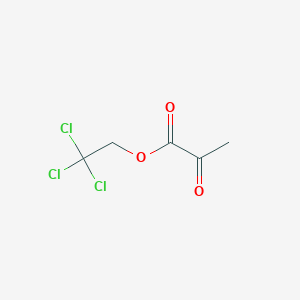
![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)

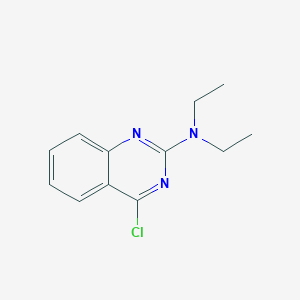
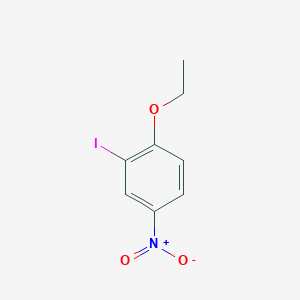
![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)
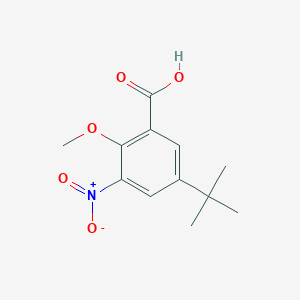
![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
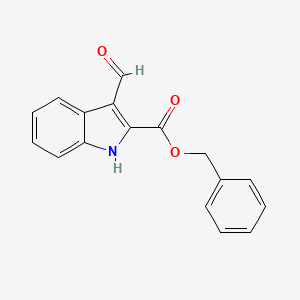
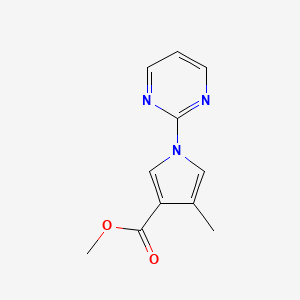
![2-chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8666860.png)


